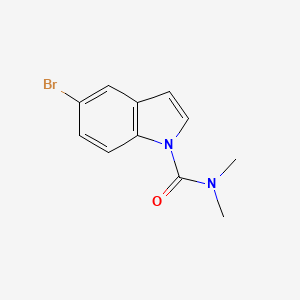![molecular formula C14H11N5O B12523108 N-[4-(2H-tetrazol-5-yl)phenyl]benzamide CAS No. 651769-73-2](/img/structure/B12523108.png)
N-[4-(2H-tetrazol-5-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2H-tetrazol-5-yl)phenyl]benzamide is a compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a tetrazole ring, which is known for its bioisosteric properties, making it a valuable component in drug design and development. The tetrazole ring can mimic the carboxyl group, enhancing the compound’s lipophilicity and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2H-tetrazol-5-yl)phenyl]benzamide typically involves the formation of the tetrazole ring followed by its attachment to the benzamide moiety. One common method is the [3+2] cycloaddition reaction between an azide and a nitrile. For instance, the reaction of 4-aminobenzonitrile with sodium azide in the presence of a suitable catalyst can yield the tetrazole derivative, which is then coupled with benzoyl chloride to form this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[4-(2H-tetrazol-5-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the benzamide moiety, potentially altering the compound’s biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or tetrazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4-(2H-tetrazol-5-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[4-(2H-tetrazol-5-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, as a GPR35 agonist, the compound binds to the receptor, activating downstream signaling pathways that modulate pain and inflammation . The tetrazole ring plays a crucial role in this interaction, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-[4-(2H-tetrazol-5-yl)phenyl]benzamide can be compared with other tetrazole-containing compounds:
- 4- {2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl}methylamino]benzoic acid derivatives: These compounds also feature the tetrazole ring and have shown potential in antibacterial and anticancer applications .
N-[2-(1H-tetrazol-5-yl)phenyl]benzamide: Similar in structure but with the tetrazole ring positioned differently, affecting its biological activity.
The uniqueness of this compound lies in its specific interaction with GPR35, making it a promising candidate for therapeutic development.
Properties
CAS No. |
651769-73-2 |
|---|---|
Molecular Formula |
C14H11N5O |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
N-[4-(2H-tetrazol-5-yl)phenyl]benzamide |
InChI |
InChI=1S/C14H11N5O/c20-14(11-4-2-1-3-5-11)15-12-8-6-10(7-9-12)13-16-18-19-17-13/h1-9H,(H,15,20)(H,16,17,18,19) |
InChI Key |
KYFMRZSWZBCOCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


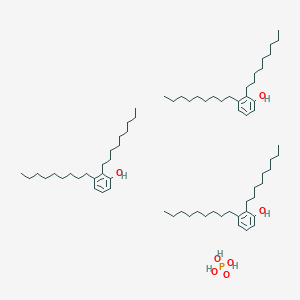
![2,6-Difluoro-4-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12523041.png)
![Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester](/img/structure/B12523048.png)
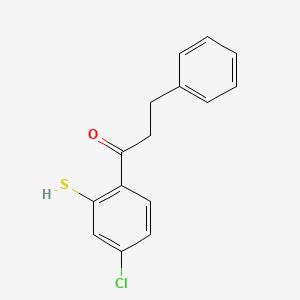
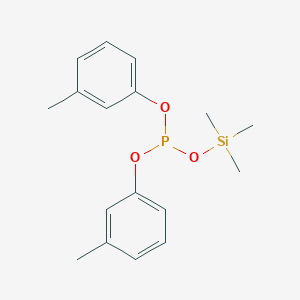
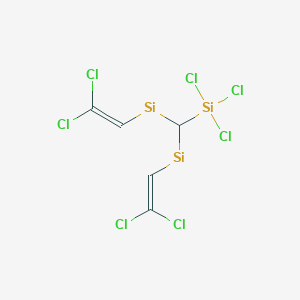
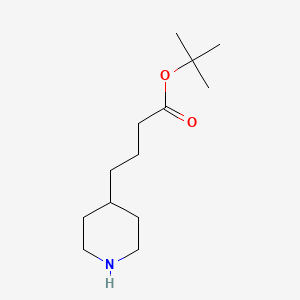
![3-[3-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B12523081.png)
![Endo-3-(4-methylbenzoyl)bi-cyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester](/img/structure/B12523088.png)
![2-ethyl-N-(4-{2-[4-(2-{4-[(2-ethyl-6-methylphenyl)(phenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-6-methyl-N-phenylaniline](/img/structure/B12523092.png)
![1-[N'-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea](/img/structure/B12523098.png)

![4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one](/img/structure/B12523101.png)
